2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15659849
InChI: InChI=1S/C18H14ClN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+
SMILES:
Molecular Formula: C18H14ClN3OS2
Molecular Weight: 387.9 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC15659849

Molecular Formula: C18H14ClN3OS2

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide -

Specification

Molecular Formula C18H14ClN3OS2
Molecular Weight 387.9 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C18H14ClN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+
Standard InChI Key FDCVWROQIZCJQS-MCXKGUMDSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Cl
Canonical SMILES C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl

Introduction

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that has garnered attention in the fields of organic synthesis and medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities and applications similar to related compounds.

Structural Features

This compound features a benzothiazole moiety, a hydrazide functional group, and an alkenyl chloride substituent. The benzothiazole ring contributes to its aromatic characteristics, while the hydrazide group is known for its role in forming stable complexes with metals and biological molecules. The alkenyl chloride substituent adds reactivity and potential for further functionalization.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, related compounds often involve the reaction of 2-mercaptobenzothiazole with α-haloacetophenones in the presence of a base, such as sodium carbonate, in an ethanol-water mixture under mild conditions.

Biological Activities and Applications

Compounds with similar structures, such as those containing benzothiazole and hydrazide moieties, exhibit various biological activities, including antimicrobial and anticancer properties . The presence of the benzothiazole ring and the hydrazide group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide suggests potential applications in medicinal chemistry.

Related Compounds and Their Activities

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonateC10H11N3O3SContains a sulfonate groupAntimicrobial
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoateC12H13N3O3SFeatures a propanoate moietyPotential antimicrobial
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazideNot specifiedBrominated phenylpropene moietyPotential anticancer
N'-(benzothiazol-6-yl)acetohydrazideNot specifiedFeatures a benzothiazole moietyAntimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator